![molecular formula C18H19ClN2O3S B2897898 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954634-22-1](/img/structure/B2897898.png)
4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a benzenesulfonamide group, which is often found in drugs and has various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the benzenesulfonamide group. The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the pyrrolidine ring can undergo various reactions including functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyrrolidine ring could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized into derivatives that target specific viral pathogens.
Anti-inflammatory and Analgesic Properties
Compounds with an indole nucleus have been found to possess anti-inflammatory and analgesic activities . This indicates that 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could be explored for its potential to reduce inflammation and alleviate pain in medical treatments.
Anticancer Potential
Indole derivatives are known to have anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of new therapeutic agents . Research into the anticancer applications of our compound could lead to the development of novel oncology treatments.
Antimicrobial Efficacy
The structural complexity of indole derivatives lends them to a variety of antimicrobial applications. They have been used to combat bacterial and fungal infections, suggesting that our compound could be valuable in developing new antimicrobial agents .
Antidiabetic Effects
Indole derivatives have shown promise in antidiabetic applications. Their ability to modulate biological pathways related to diabetes could be harnessed in the compound 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide to develop new treatments for this chronic disease .
Antitubercular Activity
Imidazole-containing compounds, which are structurally related to our compound, have been evaluated for their antitubercular activity against Mycobacterium tuberculosis . This suggests potential applications in the treatment of tuberculosis.
Chemical Synthesis and Drug Development
The benzylic position in compounds like 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is reactive, allowing for various chemical reactions that are essential in drug synthesis and development .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRUJOIUNOQTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.